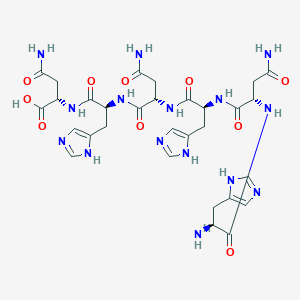
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine is a peptide compound composed of repeating units of histidine and asparagine amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base such as piperidine.
Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: Histidine residues can be oxidized to form oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated peptide derivatives.
Wissenschaftliche Forschungsanwendungen
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
Wirkmechanismus
The mechanism of action of L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine involves its interaction with specific molecular targets. The histidine residues can coordinate with metal ions, influencing enzymatic activity and protein folding. The asparagine residues can form hydrogen bonds, stabilizing the peptide structure and facilitating interactions with other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Asparaginyl-L-lysyl-L-histidyl-L-histidine: Another peptide with similar amino acid composition but different sequence and properties.
L-Asparagine: A single amino acid with applications in food and medicine.
L-Histidine: An amino acid involved in various metabolic processes.
Uniqueness
L-Histidyl-L-asparaginyl-L-histidyl-L-asparaginyl-L-histidyl-L-asparagine is unique due to its repeating sequence of histidine and asparagine, which imparts specific structural and functional properties. This repetitive structure can enhance its stability and interaction with metal ions, making it valuable for specific biochemical applications.
Eigenschaften
CAS-Nummer |
827019-01-2 |
|---|---|
Molekularformel |
C30H41N15O10 |
Molekulargewicht |
771.7 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H41N15O10/c31-16(1-13-7-35-10-38-13)25(49)41-19(4-22(32)46)28(52)42-17(2-14-8-36-11-39-14)26(50)44-20(5-23(33)47)29(53)43-18(3-15-9-37-12-40-15)27(51)45-21(30(54)55)6-24(34)48/h7-12,16-21H,1-6,31H2,(H2,32,46)(H2,33,47)(H2,34,48)(H,35,38)(H,36,39)(H,37,40)(H,41,49)(H,42,52)(H,43,53)(H,44,50)(H,45,51)(H,54,55)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
PDQWBDVLFSXLAP-PXQJOHHUSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
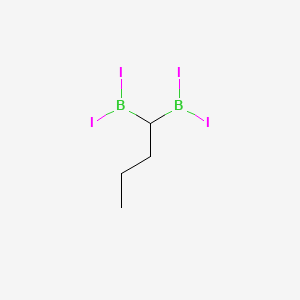
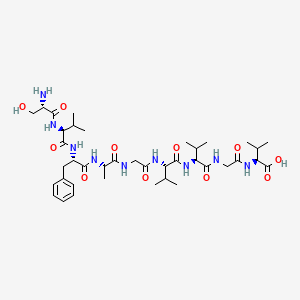
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
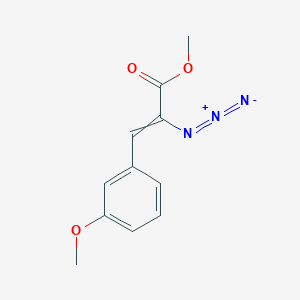
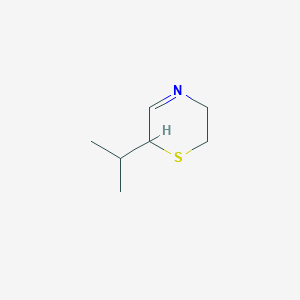
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)

![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)

